molecular formula C27H18N3NaO6S B13757458 Sodium 1-amino-4-((4-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 70571-79-8

Sodium 1-amino-4-((4-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B13757458
CAS No.: 70571-79-8
M. Wt: 535.5 g/mol
InChI Key: JDIXQZYGGNJCJZ-UHFFFAOYSA-M
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Description

SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE typically involves a multi-step process. The initial step often includes the formation of the anthracene core, followed by the introduction of the amino and benzoylamino groups through nucleophilic substitution reactions. The sulfonation of the anthracene ring is achieved using sulfuric acid or its derivatives under controlled conditions to ensure the selective introduction of the sulfonate group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE
  • SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE

Uniqueness

Compared to similar compounds, SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

70571-79-8

Molecular Formula

C27H18N3NaO6S

Molecular Weight

535.5 g/mol

IUPAC Name

sodium;1-amino-4-(4-benzamidoanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C27H19N3O6S.Na/c28-24-21(37(34,35)36)14-20(22-23(24)26(32)19-9-5-4-8-18(19)25(22)31)29-16-10-12-17(13-11-16)30-27(33)15-6-2-1-3-7-15;/h1-14,29H,28H2,(H,30,33)(H,34,35,36);/q;+1/p-1

InChI Key

JDIXQZYGGNJCJZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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